N-[4-(AMINOSULFONYL)BENZYL]-4-METHOXY-1-BENZENESULFONAMIDE
Description
N-[4-(Aminosulfonyl)benzyl]-4-methoxy-1-benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Properties
IUPAC Name |
4-[[(4-methoxyphenyl)sulfonylamino]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S2/c1-21-12-4-8-14(9-5-12)23(19,20)16-10-11-2-6-13(7-3-11)22(15,17)18/h2-9,16H,10H2,1H3,(H2,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNHCGNVQAWXOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Aminosulfonyl)benzyl]-4-methoxy-1-benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-methoxybenzenesulfonyl chloride with 4-aminobenzylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Aminosulfonyl)benzyl]-4-methoxy-1-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-[4-(Aminosulfonyl)benzyl]-4-methoxy-1-benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(Aminosulfonyl)benzyl]-4-methoxy-1-benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(Aminosulfonyl)benzyl]acetamide
- N-[4-(Aminosulfonyl)benzyl]-2-cyanoacetamide
- N-[4-(Aminosulfonyl)phenyl]acetamide
Uniqueness
N-[4-(Aminosulfonyl)benzyl]-4-methoxy-1-benzenesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its methoxy group, in particular, can influence its solubility and interaction with biological targets, making it a compound of interest for various applications.
Biological Activity
N-[4-(Aminosulfonyl)benzyl]-4-methoxy-1-benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C16H19N3O4S2
- Molecular Weight : 393.47 g/mol
- CAS Number : 355381-56-5
- IUPAC Name : N-[4-(aminosulfonyl)benzyl]-4-methoxybenzenesulfonamide
The compound exhibits its biological effects primarily through the inhibition of specific enzymes and cellular pathways. The sulfonamide group is known to interact with various targets, including:
- Carbonic Anhydrase : Inhibition leads to decreased bicarbonate production, affecting pH regulation in tissues.
- Tubulin Polymerization : Similar to other benzenesulfonamides, it may inhibit tubulin polymerization, which is crucial for cell division and growth.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzenesulfonamides possess significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains:
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| 4a | 6.67 | Pseudomonas aeruginosa |
| 4d | 6.72 | Escherichia coli |
| 4h | 6.63 | Staphylococcus aureus |
These findings suggest that the compound could be developed as a potential antimicrobial agent in clinical settings .
Anti-inflammatory Activity
The anti-inflammatory properties of the compound have been evaluated using carrageenan-induced edema models in rats. The results indicated that:
- Compound 4a showed an inhibition rate of 94.69% at 3 hours post-administration.
- Compound 4c exhibited similar effects with an inhibition rate of 89.66%.
This suggests that this compound may serve as an effective anti-inflammatory agent .
Anticancer Activity
Emerging research indicates that the compound may also exhibit anticancer properties. A study on related benzenesulfonamide derivatives demonstrated their ability to inhibit cancer cell proliferation by targeting both STAT3 and tubulin pathways:
- IC50 Values :
- A549 cells: 1.35 μM
- MDA-MB-231 cells: 2.85 μM
- HCT-116 cells: 3.04 μM
These findings highlight the potential of the compound as a dual-targeted anticancer agent .
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A comprehensive evaluation of various benzenesulfonamides showed promising results against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial activity. -
Anti-inflammatory Mechanisms :
Research indicates that compounds in this class can modulate inflammatory cytokine production, leading to reduced inflammation markers in vivo. -
Anticancer Mechanisms :
The dual inhibition of STAT3 and tubulin by benzenesulfonamide derivatives could provide a novel approach in cancer therapy, particularly for tumors resistant to conventional treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
